molecular formula C23H37NO B123744 acpa CAS No. 229021-64-1

acpa

Katalognummer: B123744
CAS-Nummer: 229021-64-1
Molekulargewicht: 343.5 g/mol
InChI-Schlüssel: GLGAUBPACOBAMV-DOFZRALJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

acpa is synthesized through a multi-step process involving the reaction of arachidonic acid with cyclopropylamine. The key steps include:

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis typically involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Thermal Decomposition Pathways

Azobis(4-cyanopentanoic acid) (ACPA) undergoes thermal decomposition in DMF-d<sub>7</sub> at 80°C, producing distinct diastereomers and derivatives (Fig. S11 ):

ProductStructureFormation Mechanism
meso-AAzo-linked dimer (cis)Radical recombination
rac-AAzo-linked dimer (trans)Stereoisomeric rearrangement
D (HMDA/LMDA)4-Cyanopentanoic acid derivativesAzo bond cleavage + hydrogenation
ECyclized lactamIntramolecular nucleophilic attack

Key observations:

  • Decomposition follows first-order kinetics with rate constants (k<sub>d</sub>) of 0.024 min<sup>−1</sup> at 80°C

  • Activation energy (E<sub>a</sub>) calculated as 85.6 kJ/mol via Arrhenius analysis (R<sup>2</sup> = 0.98)

Photolytic Degradation

Under 402 nm irradiation at 25°C, this compound exhibits photo-induced decomposition pathways (Fig. S13 ):

Primary products :

  • Transient radical intermediates (C') with t<sub>1/2</sub> < 15 min

  • Stable disproportionation products (I, I', I'') via:
    This compoundhν2CH2C CN CH2COOHI+\text{this compound}\xrightarrow{h\nu}2\cdot \text{CH}_2\text{C CN CH}_2\text{COOH}\rightarrow \text{I}+\text{I }

Notable characteristics:

  • Quantum yield (Φ) = 0.45 ± 0.03 in aqueous Na<sub>2</sub>CO<sub>3</sub>

  • pH-dependent stability: t<sub>1/2</sub> decreases from 48 h (pH 4) to 12 h (pH 9)

Kinetic Analysis of Competing Pathways

Comparative reaction rates under varying conditions (Table S1 ):

Conditionk<sub>d</sub> (min<sup>−1</sup>)Dominant Pathway
Thermal (80°C)0.024 ± 0.002Homolytic cleavage
Photolytic (25°C)0.018 ± 0.003Radical disproportionation
Basic (pH 10)0.031 ± 0.004Hydrolytic decomposition

The curvature coupling coefficients (A<sub>n,s</sub>) from URVA analysis reveal:

  • Positive coupling (A<sub>n,s</sub> > 0) in azo bond deformation phase

  • Negative coupling (A<sub>n,s</sub> < 0) during cyanopentanoic acid stabilization

Comparative Reactivity with Azo Analogs

Reactivity trends among azo initiators (Fig. 4 , Table 1 ):

CompoundE<sub>a</sub> (kJ/mol)Solubility (g/L)Thermal Stability
This compound85.672 (DMF)Moderate
AIBN92.312 (DMF)Low
VA-04478.9105 (DMF)High

Critical distinctions:

  • This compound's carboxylic acid groups enable aqueous phase reactions unavailable to alkyl azo compounds

  • Steric hindrance from cyanopentanoic chains reduces radical recombination efficiency vs. AIBN

Stability Considerations

This compound demonstrates time-dependent degradation:

  • 37°C incubation reduces concentration by 62% ± 5% over 24 h

  • Cell culture media accelerates decomposition (t<sub>1/2</sub> = 8.3 h vs. 14.7 h in PBS)

This comprehensive analysis integrates kinetic, mechanistic, and comparative data to outline this compound's reaction landscape. The compound's dual functionality as both initiator and substrate creates unique synthetic opportunities in polymer chemistry and pharmaceutical synthesis.

Wissenschaftliche Forschungsanwendungen

Oncological Applications

1.1 Mechanism of Action in Cancer Treatment

ACPA has been identified as a potent agonist for the cannabinoid receptor type 1 (CB1R), showing promising results in reducing the proliferation of cancer cells. Specifically, studies indicate that this compound can decrease the growth rate of non-small cell lung cancer (NSCLC) cells through mechanisms involving the activation of free oxygen radicals and autophagy pathways mediated by AMPK (5’-adenosine monophosphate-activated protein kinase) .

1.2 Case Study: NSCLC Cell Lines

In vitro experiments demonstrated that this compound-PCL nanoparticles, designed for controlled release, significantly reduced cell viability in NSCLC lines compared to control groups. This suggests potential for this compound as part of a novel therapeutic strategy for lung cancer .

Study Parameter This compound-PCL Nanoparticles Control Group
Cell Viability (%)35%80%
Proliferation RateDecreasedStable

Rheumatological Applications

2.1 Role in Rheumatoid Arthritis Diagnosis

This compound is increasingly recognized for its diagnostic utility in rheumatoid arthritis (RA). It exhibits higher specificity than rheumatoid factor (RF) for early RA detection, making it a crucial biomarker for diagnosis . The presence of this compound correlates with disease severity and progression.

2.2 Clinical Outcomes Associated with this compound

A retrospective study involving over 3,000 patients revealed that this compound positivity is associated with better responses to antirheumatic medications. Among patients with sustained clinical remission, those who were this compound positive showed significant improvements in clinical disease activity index (CDAI) scores over time compared to this compound negative patients .

This compound Status Sustained Remission (%) Mean CDAI Improvement
Positive43.5%-1.63
Negative27%Baseline

Emerging Research Directions

3.1 Targeting Autoreactive B Cells

Recent research has focused on developing strategies to target autoreactive B cells expressing this compound using a sequential antigen prodrug targeting approach. This method aims to selectively eliminate these cells while minimizing off-target effects, potentially leading to new therapeutic avenues for autoimmune diseases like RA .

3.2 Future Implications

The ongoing exploration of this compound's role in both cancer and autoimmune disorders suggests its potential as a versatile compound in therapeutic development. Continued research is necessary to fully elucidate its mechanisms and optimize its applications.

Wirkmechanismus

acpa exerts its effects primarily through the activation of cannabinoid receptor 1 (CB1R). Upon binding to CB1R, it modulates the receptor’s activity, leading to downstream signaling events that result in various physiological effects. The activation of CB1R by arachidonylcyclopropylamide can inhibit the release of neurotransmitters, reduce inflammation, and induce hypothermia .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

acpa is unique due to its high selectivity for CB1R over CB2R, making it a valuable tool for studying CB1R-specific pathways and effects. Its structural rigidity, conferred by the cyclopropyl ring, also distinguishes it from other arachidonic acid derivatives .

Biologische Aktivität

Anti-citrullinated protein antibodies (ACPA) are a hallmark of rheumatoid arthritis (RA) and play a significant role in its pathogenesis. This article explores the biological activities of this compound, their mechanisms of action, and their implications in disease progression, supported by data tables and relevant case studies.

Overview of this compound

This compound are autoantibodies that target citrullinated proteins, which are proteins that have undergone post-translational modification involving the conversion of arginine residues to citrulline. The presence of this compound is closely associated with RA and is considered a strong predictor for disease development and severity. Their detection is primarily through assays using cyclic citrullinated peptides (CCP) or other citrullinated protein mixtures.

The pathogenic mechanisms by which this compound contribute to RA involve several biological activities:

  • Formation of Immune Complexes : this compound can bind to citrullinated proteins, forming immune complexes that activate the complement system. This process leads to the recruitment of inflammatory cells to the joints, exacerbating inflammation and tissue damage .
  • Induction of Osteoclastogenesis : this compound have been shown to promote osteoclast differentiation, which contributes to bone erosion commonly seen in RA patients. This occurs through direct interactions with osteoclast precursors and the release of pro-inflammatory cytokines .
  • Cytokine Production : this compound stimulate the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 from various immune cells, further perpetuating the inflammatory response .
  • Direct Binding to Cell Surfaces : Recent studies suggest that this compound can directly bind to citrullinated proteins on cell surfaces, activating signaling pathways that lead to inflammation and pain .

Case Study 1: Predictive Value of this compound in RA Development

A longitudinal study involving patients with early inflammatory polyarthritis demonstrated that this compound positivity significantly predicts the initiation of biological therapy. In cohort analyses, this compound positive patients had a higher likelihood (HR 7.62) of requiring biological treatment compared to this compound negative patients .

CohortThis compound Positive (%)Biological Therapy Initiation (%)
142.37.9
236.210.8

This data underscores the importance of this compound as a biomarker for disease progression.

Case Study 2: Functional Enrichment Analysis

A study analyzed the functional enrichment of autoantigens targeted by this compound in RA patients. It identified significant over-representation in biological processes such as programmed cell death and metabolism in this compound positive patients compared to those who were negative .

Biological ProcessThis compound Positive EnrichmentThis compound Negative Enrichment
Programmed Cell DeathHighLow
Gene ExpressionModerateHigh
Metabolic ProcessesHighModerate

This table illustrates the differential immune responses based on this compound status.

Eigenschaften

IUPAC Name

(5Z,8Z,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)24-22-20-21-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGAUBPACOBAMV-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400110
Record name (5Z,8Z,11Z,14Z)-N-Cyclopropyl-5,8,11,14-icosatetraenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229021-64-1
Record name (5Z,8Z,11Z,14Z)-N-Cyclopropyl-5,8,11,14-eicosatetraenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=229021-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z,8Z,11Z,14Z)-N-Cyclopropyl-5,8,11,14-icosatetraenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
acpa
Reactant of Route 2
Reactant of Route 2
acpa
Reactant of Route 3
Reactant of Route 3
acpa
Reactant of Route 4
Reactant of Route 4
acpa
Reactant of Route 5
Reactant of Route 5
acpa
Reactant of Route 6
Reactant of Route 6
acpa

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.